(4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone
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Overview
Description
(4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone is a chemical compound with the molecular formula C12H8Cl2N2O2 . It has a molecular weight of 283.11 g/mol . The IUPAC name for this compound is (4,6-dichloro-5-pyrimidinyl)(4-methoxyphenyl)methanone .
Molecular Structure Analysis
The InChI code for (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone is 1S/C12H8Cl2N2O2/c1-18-8-4-2-7(3-5-8)10(17)9-11(13)15-6-16-12(9)14/h2-6H,1H3 . The canonical SMILES structure is COC1=CC=C(C=C1)C(=O)C2=C(N=CN=C2Cl)Cl .Physical And Chemical Properties Analysis
The compound is a white to off-white solid . It has a topological polar surface area of 52.1 Ų . The compound has no hydrogen bond donors and four hydrogen bond acceptors . It has three rotatable bonds . The exact mass and monoisotopic mass of the compound are 281.9962829 g/mol .Scientific Research Applications
Synthesis of Novel Compounds for Imaging and Therapy
- Research has developed a new potential PET agent for imaging of LRRK2 enzyme in Parkinson's disease, highlighting the chemical yield and specific activity of synthesized compounds from related chemical structures (Wang et al., 2017).
Development of Antimicrobial Agents
- Novel derivatives of the chemical structure have shown interesting antimicrobial activity, indicating the potential for developing new antimicrobial drugs (Chaudhari, 2012).
Formulation Studies for Poorly Water-Soluble Compounds
- Investigations into suitable formulations for early toxicology and clinical studies of poorly water-soluble compounds indicate the importance of solubilized, precipitation-resistant formulations for achieving higher plasma concentrations (Burton et al., 2012).
Molecular Docking and Antiviral Activity Studies
- Molecular docking studies have been carried out to understand the antiviral activity and pharmacokinetic behavior of synthesized compounds, suggesting their potential utility in antiviral therapy (FathimaShahana & Yardily, 2020).
Structural Investigation and Synthesis Techniques
- Structural investigation and synthesis techniques of related compounds have been explored, contributing to the field of crystallography and molecular structure analysis (Akkurt et al., 2003).
Optimization of Synthetic Processes
- The optimization of synthetic processes for related compounds has been documented, demonstrating efficient synthesis methods suitable for industrial production (Zhen-yuan, 2013).
Safety And Hazards
properties
IUPAC Name |
(4,6-dichloropyrimidin-5-yl)-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O2/c1-18-8-4-2-7(3-5-8)10(17)9-11(13)15-6-16-12(9)14/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUQGTXCJRSZIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(N=CN=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718253 |
Source
|
Record name | (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone | |
CAS RN |
1245646-55-2 |
Source
|
Record name | (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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